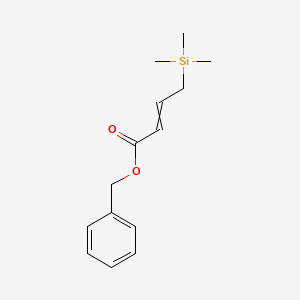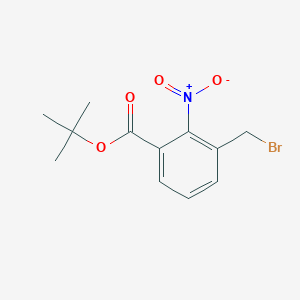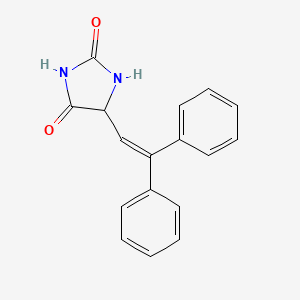![molecular formula C21H25NO3 B15171066 tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate CAS No. 877172-33-3](/img/structure/B15171066.png)
tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a diphenylbutenyl moiety, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate typically involves the reaction of tert-butyl carbamate with a suitable diphenylbutenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with rigorous quality control measures, is essential in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate can undergo oxidation reactions, particularly at the diphenylbutenyl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, targeting the carbamate or the double bond in the butenyl group.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group. Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new carbamates or esters.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate is used as a protecting group for amines. It can be selectively removed under mild conditions, making it valuable in multi-step synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved pharmacokinetics.
Industry: In the chemical industry, it is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate involves the hydrolysis of the carbamate group to release the active amine. This reaction is catalyzed by enzymes such as esterases or amidases in biological systems. The released amine can then interact with its molecular targets, which may include receptors, enzymes, or other proteins, to exert its effects.
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl N-phenylcarbamate
Uniqueness: tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate is unique due to the presence of the diphenylbutenyl moiety, which imparts specific chemical and physical properties. This structural feature distinguishes it from other carbamates and influences its reactivity and applications.
Propriétés
Numéro CAS |
877172-33-3 |
|---|---|
Formule moléculaire |
C21H25NO3 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
tert-butyl N-(1,4-diphenylbut-3-enoxy)carbamate |
InChI |
InChI=1S/C21H25NO3/c1-21(2,3)24-20(23)22-25-19(18-14-8-5-9-15-18)16-10-13-17-11-6-4-7-12-17/h4-15,19H,16H2,1-3H3,(H,22,23) |
Clé InChI |
YOMKLQLILNFNJR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NOC(CC=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(9-Bromobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B15171011.png)


![2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol](/img/structure/B15171024.png)
![(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol](/img/structure/B15171041.png)


![3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide](/img/structure/B15171056.png)
![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B15171059.png)



